molecular formula C14H19N3O B13761535 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- CAS No. 77300-96-0

4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-

Cat. No.: B13761535
CAS No.: 77300-96-0
M. Wt: 245.32 g/mol
InChI Key: IVIMVSMUBGKFLQ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the cyclization of aniline derivatives with aldehydes or ketones. One common method is the Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which involves the condensation of isatoic anhydride with an aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Nafion® NR50 can be employed to facilitate the cyclization process under microwave irradiation, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethyl group, where nucleophiles replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinazolinone derivatives with oxidized side chains.

    Reduction: Reduced quinazolinone derivatives with hydrogenated side chains.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the ethyl group.

Scientific Research Applications

4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, known for its antimalarial activity.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position, used in the synthesis of various pharmaceuticals.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic properties.

Uniqueness

4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethylaminoethyl groups contribute to its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77300-96-0

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one

InChI

InChI=1S/C14H19N3O/c1-3-13-16-12-8-6-5-7-11(12)14(18)17(13)10-9-15-4-2/h5-8,15H,3-4,9-10H2,1-2H3

InChI Key

IVIMVSMUBGKFLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNCC

Origin of Product

United States

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